

Application Notes and Protocols for ML-332 (SLU-PP-332) Mouse Studies

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Compound of Interest

Compound Name: ML-332

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **ML-332** (also known as SLU-PP-332), a synthetic pan-agonist of the estrogen-related receptors (ERR α , ERR β , and ERR γ), in mouse models. The protocols detailed below are based on established research to investigate its effects as an exercise mimetic for metabolic diseases.

Overview and Mechanism of Action

ML-332 is a potent activator of all three ERR isoforms, with the highest potency for ERR α .^{[1][2]} This compound has demonstrated the ability to mimic the physiological adaptations seen with endurance exercise by activating a genetic program involved in fatty acid metabolism and mitochondrial function.^{[1][3][4]} Its primary application in preclinical mouse studies has been to evaluate its therapeutic potential for metabolic syndrome, obesity, and type 2 diabetes, as well as to enhance exercise capacity.^{[3][4][5]}

The activation of ERRs by **ML-332** leads to the transcriptional regulation of genes involved in several metabolic processes, including fatty acid oxidation and mitochondrial biogenesis.^[6] A key identified pathway involves the induction of DDIT4 expression through the specific activation of ERR α , which is a critical component of the acute aerobic exercise response.^[1]

Experimental Protocols

Animal Models

The most commonly used mouse strains for studying the effects of **ML-332** are:

- C57BL/6J: Used as a wild-type control and for diet-induced obesity (DIO) models.[3][7]
- ob/ob mice: A model for obesity and metabolic syndrome.[3]

Studies have utilized male mice, typically starting at 12 weeks of age for standard chow diets or 20 weeks for DIO models after an 8-week high-fat diet regimen.[3]

Compound Preparation and Administration

ML-332 is supplied as a solid and can be dissolved in a vehicle suitable for intraperitoneal (i.p.) injection.[2] A common vehicle is a mixture of DMSO, Tween 80, and PBS (e.g., 10/10/80).[7]

- Route of Administration: Intraperitoneal (i.p.) injection is the standard route.[1][3][7]
- Dosing Regimen: A typical dosing schedule is twice daily (b.i.d.).[1][3][7]
- Dosage: Dosages have ranged from 30 mg/kg to 50 mg/kg.[1][3][7] The 50 mg/kg dose has been used in efficacy studies to increase drug exposure.[1]

Study Designs

Several study designs have been employed to investigate the acute and chronic effects of **ML-332**.

- Objective: To assess the effect of **ML-332** on metabolic parameters in diet-induced obese or genetically obese mice.
- Animals: 20-week-old male C57BL/6J mice on a high-fat diet (60% fat) for 8 weeks, or 12-week-old male ob/ob mice.[3]
- Treatment Duration: 12 to 28 days.[3][7] The shorter duration of 12 days was used for ob/ob mice due to reduced tolerance to twice-daily i.p. injections.[3]
- Dosage: 50 mg/kg, i.p., twice daily.[3]
- Key Endpoints:

- Body weight and fat mass measurements.[3]
- Blood lipid profile (total cholesterol, HDL, triglycerides).[3]
- Liver enzyme analysis.[3]
- Glucose tolerance tests.[2]
- Gene expression analysis in tissues like skeletal muscle.[3]
- Objective: To determine if **ML-332** enhances physical performance.
- Animals: 3-month-old male C57BL/6J mice.[1]
- Treatment Duration: 7 to 15 days.[1]
- Dosage: 50 mg/kg, i.p., twice daily.[1]
- Experimental Procedure: Mice are subjected to exercise on a rodent treadmill until exhaustion.[1]
- Key Endpoints:
 - Running distance and time.[2]
 - Analysis of skeletal muscle (e.g., quadriceps) for fiber type, mitochondrial content, and gene expression.[1][7]
 - Grip strength.[2]

Data Presentation

The following tables summarize the quantitative data reported in mouse studies with **ML-332**.

Table 1: Pharmacokinetic Profile of **ML-332** in Mice

Parameter	Time Post-Injection (30 mg/kg, i.p.)	Concentration (µM)
Plasma	2 hours	~0.2
6 hours	Not specified	
Skeletal Muscle	2 hours	~0.6
6 hours	Not specified	
Data from C57BL/6J mice.[1]		

Table 2: Effects of **ML-332** on Metabolic Parameters in Diet-Induced Obese Mice

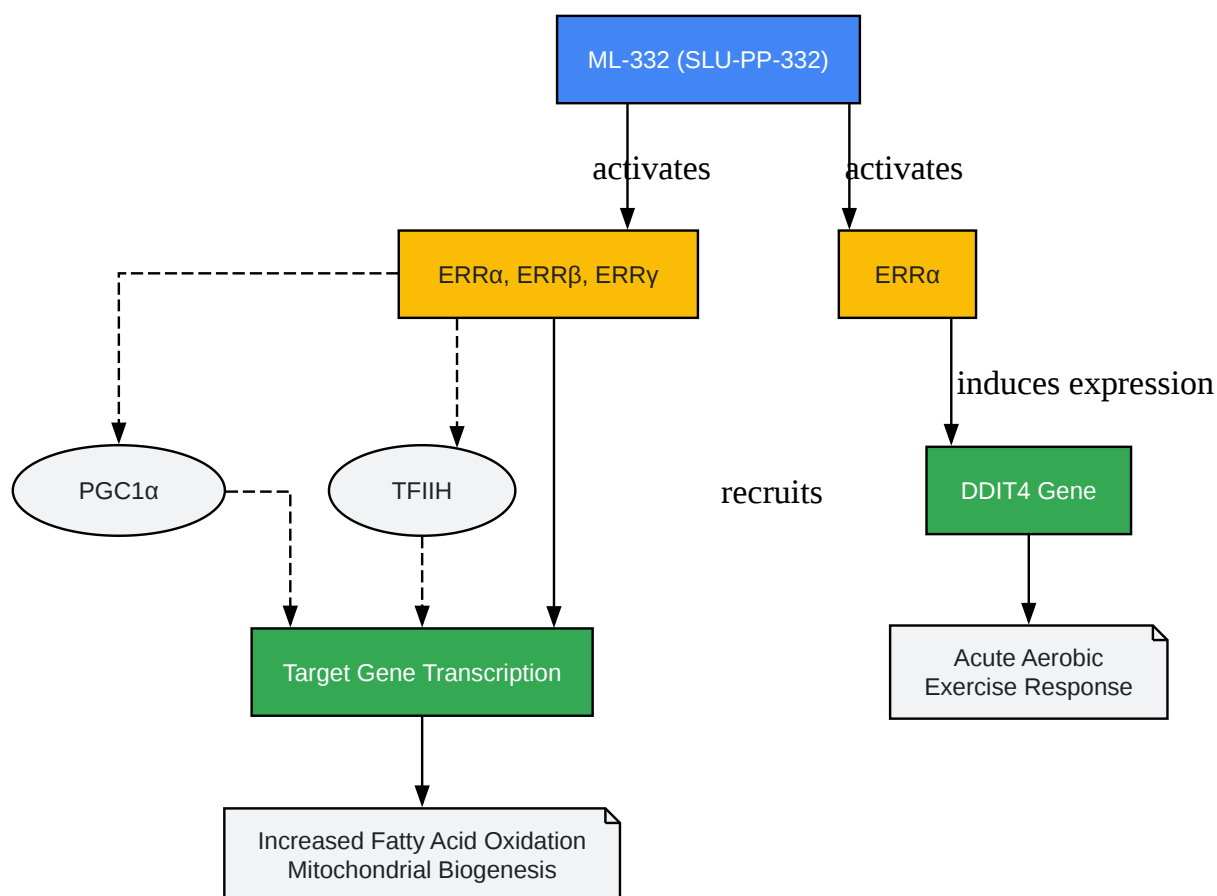
Parameter	Vehicle Control	ML-332 (50 mg/kg, b.i.d., 28 days)	Outcome
Body Weight	-	-	Decreased
Fat Mass	-	-	Decreased
Blood Total Cholesterol	-	-	Decreased
Blood HDL	-	-	Decreased
Blood Triglycerides	-	-	Decreased
Adipocyte Size	-	-	Decreased
Qualitative outcomes reported in a high-fat diet mouse model.[2]			

Table 3: Effects of **ML-332** on Exercise Endurance in Mice

Parameter	Vehicle Control	ML-332 (50 mg/kg, b.i.d., 7 days)	Outcome
Running Distance	-	-	Increased
Running Time	-	-	Increased
Grip Strength	-	-	Increased
Qualitative outcomes reported in C57BL/6J mice. [2]			

Visualizations

Signaling Pathway of ML-332



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Caption: Signaling pathway of **ML-332** (SLU-PP-332) activation of ERR receptors.

Experimental Workflow for Metabolic Studies



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Caption: General experimental workflow for **ML-332** mouse metabolic studies.

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